(1S,2R)-2-Amino-1,2-diphenylethanol
CAS No.: 23364-44-5
Cat. No.: VC21083179
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23364-44-5 |
|---|---|
| Molecular Formula | C14H15NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | (1S,2R)-2-amino-1,2-diphenylethanol |
| Standard InChI | InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m1/s1 |
| Standard InChI Key | GEJJWYZZKKKSEV-KGLIPLIRSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)N |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N |
| Appearance | Powder |
Introduction
Chemical Identification and Structure
Chemical Identifiers
(1S,2R)-2-Amino-1,2-diphenylethanol is uniquely identified through various systematic nomenclature systems and registry numbers. The compound is registered with CAS number 23364-44-5, which serves as its primary identifier in chemical databases and literature . Its molecular formula is C₁₄H₁₅NO, corresponding to a molecular weight of 213.28 g/mol . These identifying parameters enable researchers to precisely reference this specific stereoisomer in scientific communications and distinguish it from other related compounds.
Table 1: Chemical Identifiers of (1S,2R)-2-Amino-1,2-diphenylethanol
| Identifier Type | Value |
|---|---|
| CAS Number | 23364-44-5 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | (1S,2R)-2-amino-1,2-diphenylethanol |
| MDL Number | MFCD00074959 |
| InChI Key | GEJJWYZZKKKSEV-KGLIPLIRSA-N |
| PubChem CID | 719822 |
The compound is also known by several synonyms including "(1S,2R)-(+)-2-Amino-1,2-diphenylethanol," "Benzeneethanol, β-amino-α-phenyl-, (αS,βR)-," and "(1S,2R)-(+)-erythro-2-amino-1,2-diphenylethanol" . These alternative names reflect different naming conventions and highlight the specific stereochemical configuration of the molecule, which is essential for its functional properties.
Structural Characteristics
The structural framework of (1S,2R)-2-Amino-1,2-diphenylethanol consists of a carbon backbone bearing two phenyl rings, an amino group, and a hydroxyl group. This arrangement creates a molecule with distinct steric and electronic properties that influence its reactivity and applications. The structure can be represented by the SMILES notation C1=CC=C(C=C1)C@HN, which encodes the specific stereochemical configuration at the chiral centers .
The molecule possesses specific structural features that contribute to its chemical behavior:
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Two phenyl groups providing hydrophobicity and potential π-stacking interactions
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A primary amino group (-NH₂) that acts as a base and nucleophile
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A secondary alcohol (-OH) that can participate in hydrogen bonding and undergo derivatization
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Two stereogenic centers with the specific (1S,2R) configuration
These structural elements collectively determine the three-dimensional shape of the molecule and its ability to interact with other chemical species or biological targets.
Stereochemistry
The stereochemistry of (1S,2R)-2-Amino-1,2-diphenylethanol is a defining feature that distinguishes it from other diastereomers and enantiomers. The compound has two stereogenic centers, resulting in four possible stereoisomers . The (1S,2R) designation specifies the absolute configuration at each chiral carbon according to the Cahn-Ingold-Prelog priority rules.
The specific optical rotation of this stereoisomer is [α]²⁰ᴅ = +7° (c=0.6, EtOH), indicating that it rotates plane-polarized light in a positive (clockwise) direction . This property is often used to confirm the stereochemical purity of samples and is an important parameter in characterizing chiral compounds.
Physical and Chemical Properties
Physical State and Appearance
(1S,2R)-2-Amino-1,2-diphenylethanol typically exists as a white to off-white crystalline solid or powder at room temperature . Its physical appearance provides an initial quality indicator for chemists working with this compound, as discoloration may suggest decomposition or impurities. The crystalline nature of the compound contributes to its stability during storage and handling, which is an important consideration for its use in laboratory and industrial settings.
Thermodynamic Properties
The thermodynamic properties of (1S,2R)-2-Amino-1,2-diphenylethanol are important parameters that define its behavior under various temperature and pressure conditions. These properties are essential for designing purification procedures and determining appropriate reaction conditions.
Table 2: Thermodynamic Properties of (1S,2R)-2-Amino-1,2-diphenylethanol
| Property | Value | Reference |
|---|---|---|
| Melting Point | 142-144 °C | |
| Boiling Point | 374.3±37.0 °C at 760 mmHg | |
| Flash Point | 180.2±26.5 °C | |
| Density | 1.1±0.1 g/cm³ | |
| Vapor Pressure | 0.0±0.9 mmHg at 25°C | |
| Index of Refraction | 1.622 |
The relatively high melting and boiling points reflect the strong intermolecular forces present in the crystalline solid, likely including hydrogen bonding between the amino and hydroxyl groups of adjacent molecules. These properties indicate that (1S,2R)-2-Amino-1,2-diphenylethanol is thermally stable under normal laboratory conditions, which is advantageous for its applications in various chemical processes .
Solubility and Polarity
The solubility profile of (1S,2R)-2-Amino-1,2-diphenylethanol is influenced by its functional groups, which confer both hydrophilic and hydrophobic characteristics to the molecule. According to available data, the compound is soluble in water as well as polar organic solvents such as ethanol and chloroform . This amphiphilic nature is consistent with its structure, where the polar amino and hydroxyl groups provide hydrophilicity, while the two phenyl rings contribute hydrophobic character.
The calculated LogP value of 2.28 suggests a moderate tendency to partition into lipid phases over aqueous phases, reflecting the balance between the compound's hydrophilic and hydrophobic elements . This property is relevant for predicting its behavior in biological systems and its potential applications in pharmaceutical development.
The polarity of (1S,2R)-2-Amino-1,2-diphenylethanol is further characterized by its hydrogen bond donor count (2) and acceptor count (2), which indicate its capacity to form hydrogen bonds with other molecules . These parameters, along with the rotatable bond count (3), provide insights into the conformational flexibility and potential interaction sites of the molecule, which are important considerations in understanding its reactivity and biological activity.
Applications in Research and Industry
Role in Asymmetric Synthesis
(1S,2R)-2-Amino-1,2-diphenylethanol serves as a valuable tool in asymmetric synthesis, particularly as a precursor for catalysts used in the asymmetric transfer hydrogenation of ketones . This application leverages the compound's chiral structure to induce stereoselectivity in chemical transformations, allowing for the preferential formation of one stereoisomer over others. The ability to control the stereochemical outcome of reactions is critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where specific stereoisomers may exhibit vastly different biological activities.
The compound's effectiveness in asymmetric synthesis stems from its rigid chiral backbone and the presence of functional groups that can coordinate with metals or interact with substrates through hydrogen bonding. These features enable the creation of well-defined chiral environments that can discriminate between the faces of prochiral substrates, leading to enantioselective reactions .
Applications as a Chiral Auxiliary
As a chiral auxiliary, (1S,2R)-2-Amino-1,2-diphenylethanol can be temporarily incorporated into a substrate molecule to influence the stereochemical course of subsequent reactions. This approach is commonly employed when direct asymmetric catalysis is challenging or when exceptionally high levels of stereoselectivity are required. The auxiliary can be attached to a substrate through its functional groups, creating a chiral intermediate that undergoes stereoselective transformations before the auxiliary is removed to reveal the enantioenriched product.
The compound's utility as a chiral auxiliary is enhanced by its ability to form stable derivatives that can be easily installed and removed under mild conditions. These properties make it a practical choice for multi-step synthetic sequences where maintaining stereochemical integrity throughout the process is essential .
Biochemical Applications
In biochemical research, (1S,2R)-2-Amino-1,2-diphenylethanol has been identified as a potential selective inhibitor of histone deacetylase 3 (HDAC3) . Histone deacetylases are enzymes involved in the regulation of gene expression through the modification of chromatin structure, and selective inhibitors of specific HDAC isoforms are of interest as potential therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
The compound's activity as an HDAC3 inhibitor suggests potential applications in epigenetic research and drug development. The specific stereochemistry of (1S,2R)-2-Amino-1,2-diphenylethanol likely plays a crucial role in its selectivity for HDAC3 over other HDAC isoforms, highlighting the importance of stereochemistry in biological recognition and activity .
Additionally, the compound has applications in broader life science research as a biochemical reagent for various biological materials or organic compounds. Its unique structural features make it useful for studying structure-activity relationships and developing novel bioactive molecules .
These quality specifications ensure that researchers and manufacturers can select the appropriate grade of (1S,2R)-2-Amino-1,2-diphenylethanol for their specific applications, whether for basic research, catalyst development, or pharmaceutical synthesis.
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